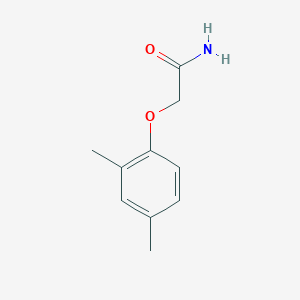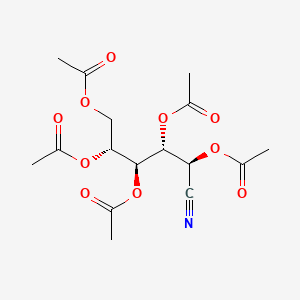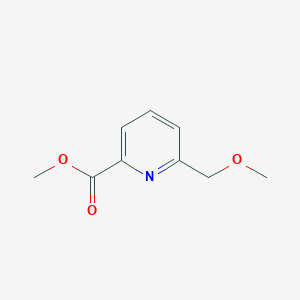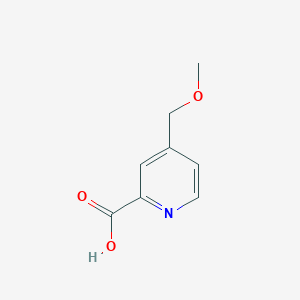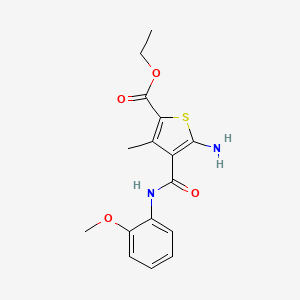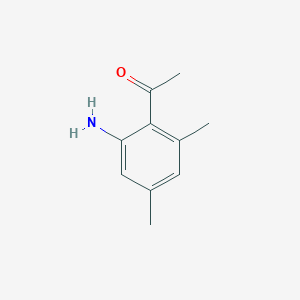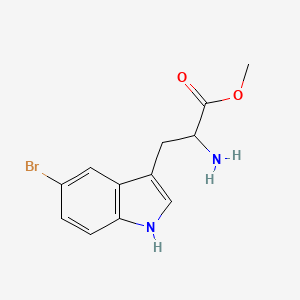![molecular formula C19H17N3S2 B3262380 [1]Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- CAS No. 354795-63-4](/img/structure/B3262380.png)
[1]Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl-
Descripción general
Descripción
1Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno-pyrimidine core fused with an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the benzothieno-pyrimidine core, followed by the introduction of the indole moiety through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper complexes, are used to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the efficiency of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can be performed on the benzothieno-pyrimidine core, often using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, allowing for the introduction of different functional groups.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, acyl, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: In medicine, the compound is investigated for its pharmacological properties. Preliminary studies suggest that it may have potential as an anti-cancer, anti-inflammatory, or antimicrobial agent, although more research is needed to confirm these effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science, such as the creation of advanced polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.
Comparación Con Compuestos Similares
Similar Compounds::
- 1Benzothieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
- Indole derivatives: Compounds with an indole moiety, such as tryptophan or serotonin, have similar structural features and biological activities.
- Thieno[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but lack the benzene ring, leading to different chemical and biological properties.
Uniqueness: The uniqueness of 1Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl- lies in its combination of a benzothieno-pyrimidine core with an indole moiety
Propiedades
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S2/c1-11-21-18-17(13-7-3-5-9-15(13)23-18)19(22-11)24-16-10-20-14-8-4-2-6-12(14)16/h2,4,6,8,10,20H,3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIWLGTVNCRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134900 | |
| Record name | 5,6,7,8-Tetrahydro-4-(1H-indol-3-ylthio)-2-methyl[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354795-63-4 | |
| Record name | 5,6,7,8-Tetrahydro-4-(1H-indol-3-ylthio)-2-methyl[1]benzothieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354795-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-4-(1H-indol-3-ylthio)-2-methyl[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



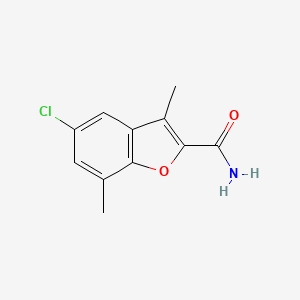
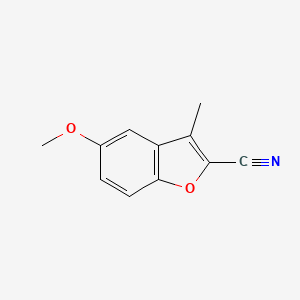
![9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-](/img/structure/B3262316.png)
